molecular formula C11H14N2 B3199268 4-[1-(Ethylamino)ethyl]benzonitrile CAS No. 1016816-17-3

4-[1-(Ethylamino)ethyl]benzonitrile

Cat. No.: B3199268
CAS No.: 1016816-17-3
M. Wt: 174.24 g/mol
InChI Key: GNVDKJXXYXLTHW-UHFFFAOYSA-N
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Description

4-[1-(Ethylamino)ethyl]benzonitrile is a substituted benzonitrile derivative featuring an ethylaminoethyl side chain at the para position of the aromatic ring. Its hydrochloride form has the CAS number 954581-83-0 . This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor-targeted molecules.

Properties

IUPAC Name

4-[1-(ethylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-13-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDKJXXYXLTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Ethylamino)ethyl]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize production costs. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Ethylamino)ethyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(Ethylamino)ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Ethylamino)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The ethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylamino-Substituted Benzonitriles

Compounds such as 4-(1-azetidinyl)benzonitrile (P4C), 4-(1-pyrrolidinyl)benzonitrile (P5C), and 4-(1-piperidinyl)benzonitrile (P6C) share the benzonitrile core but differ in the alkylamino substituent (azetidinyl, pyrrolidinyl, piperidinyl). These molecules exhibit Twisted Intramolecular Charge Transfer (TICT) properties, which are sensitive to electrolyte concentration and ion size in solutions .

Compound Name Molecular Formula Substituent Key Characteristics
4-[1-(Ethylamino)ethyl]benzonitrile C₁₁H₁₃N₂ Ethylaminoethyl Flexible side chain; pharmaceutical research applications
P4C C₁₀H₁₀N₂ Azetidinyl (4-membered ring) Strong TICT response in ethyl acetate/acetonitrile with electrolytes
P5C C₁₁H₁₂N₂ Pyrrolidinyl (5-membered ring) Intermediate TICT stability; influenced by ion mobility
P6C C₁₂H₁₄N₂ Piperidinyl (6-membered ring) Reduced TICT efficiency due to increased steric hindrance

Ethylamino-Modified Benzonitrile Derivatives

  • 4-(Ethylaminomethyl)benzonitrile (CAS 4714-63-0): This positional isomer features an ethylaminomethyl group (─CH₂─NH─C₂H₅) instead of ethylaminoethyl. It has a simpler structure, a molecular weight of 146.19 g/mol, and a reported synthesis yield of up to 90% . The shorter side chain may reduce steric effects compared to the target compound.
  • 4-(1-{[1-(2-Methoxyphenyl)ethyl]amino}ethyl)benzonitrile: This derivative includes a methoxyphenyl-substituted ethylamino group (C₁₈H₂₀N₂O, MW 280.36).

Other Benzonitrile Analogues

  • 4-(Hexylamino)benzonitrile: With a hexyl chain (─NH─C₆H₁₃), this compound has higher hydrophobicity but lacks detailed toxicity or ecological data, similar to the target compound .
  • 4-(1-Methylethyl)benzonitrile (NIST data): The isopropyl group (─C(CH₃)₂) creates a bulky, non-polar substituent, contrasting with the polar ethylaminoethyl group in the target compound. This difference significantly impacts solubility and reactivity .

Biological Activity

4-[1-(Ethylamino)ethyl]benzonitrile is an organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N2C_{11}H_{15}N_2, with a molecular weight of approximately 175.25 g/mol. The compound features a benzonitrile core with an ethylamino group attached to the ethyl chain, enhancing its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight175.25 g/mol
Melting Point302-304 °C
SolubilitySoluble in water (as hydrochloride)

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The ethylamino group can participate in hydrogen bonding, while the benzonitrile moiety may engage in hydrophobic interactions. This dual functionality allows the compound to influence biological pathways effectively.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate antibacterial and antifungal activities.

Antimicrobial Activity

A study highlighted the synthesis of various benzonitrile derivatives, including those similar to this compound, which exhibited notable antimicrobial activity against a range of microorganisms, including Escherichia coli and Candida albicans .

Table 2: Antimicrobial Activity of Related Compounds

CompoundAntibacterial ActivityAntifungal Activity
This compoundModerateModerate
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateSignificantSignificant

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Study on Antimicrobial Properties : In a study published in Wiley-VCH, various derivatives were synthesized and tested for their antibacterial and antifungal properties. The results indicated that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Proteomics Research : Another study focused on the use of this compound as a reagent in proteomics, revealing its potential to alter protein interactions and functions, which could lead to therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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